molecular formula C19H11Cl2N3O3 B2901672 (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313954-15-3

(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2901672
CAS No.: 313954-15-3
M. Wt: 400.22
InChI Key: NNRDFSHBVFUVTO-CLCOLTQESA-N
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Description

This compound belongs to the chromene-carboxamide family, characterized by a bicyclic chromene core substituted with dichloro groups at positions 6 and 8, an imino-linked 4-cyanophenyl moiety, and an N-acetylated carboxamide group at position 3. The (2Z)-stereochemistry and acetylated carboxamide differentiate it from analogs, impacting solubility and reactivity .

Properties

IUPAC Name

N-acetyl-6,8-dichloro-2-(4-cyanophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O3/c1-10(25)23-18(26)15-7-12-6-13(20)8-16(21)17(12)27-19(15)24-14-4-2-11(9-22)3-5-14/h2-8H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRDFSHBVFUVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=C(C=C3)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an appropriate amine, such as 4-cyanophenylamine, under controlled conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands. It can be used in assays to investigate the activity of various biological targets.

Medicine

In medicine, the compound’s unique structure may offer therapeutic potential. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with specific biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide C₁₉H₁₂Cl₂N₄O₂ 399.2 4-cyanophenylimino, N-acetyl carboxamide, 6,8-dichloro
(2Z)-6,8-Dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide () C₂₂H₁₃Cl₂FN₂O₂ 427.3 4-fluorophenylimino, N-phenyl carboxamide, 6,8-dichloro
(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide () C₁₉H₁₂Cl₂F₃N₃O₂ 454.2 4-trifluoromethylphenylimino, N-acetyl carboxamide, 6,8-dichloro
Key Observations:

The cyano group’s linear geometry may also influence steric interactions in binding pockets . The 4-trifluoromethyl group () offers both electronegativity and lipophilicity, which could improve membrane permeability but reduce solubility compared to the cyano variant .

Carboxamide Substitution :

  • The N-acetyl group in the target compound likely improves aqueous solubility compared to the N-phenyl group in ’s analog, which is more lipophilic and may hinder pharmacokinetic properties .

Dichloro Substituents :

  • The 6,8-dichloro pattern is conserved across all analogs, suggesting its critical role in stabilizing the chromene core or interacting with hydrophobic regions of biological targets .

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